molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromomethyl)phenyl]benzene CAS No. 42837-44-5

1,3,5-Tris[4-(bromomethyl)phenyl]benzene

Cat. No. B1600719
CAS RN: 42837-44-5
M. Wt: 585.2 g/mol
InChI Key: OMSHYLJZYDPPHE-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .


Synthesis Analysis

A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .


Molecular Structure Analysis

The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .


Chemical Reactions Analysis

In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .


Physical And Chemical Properties Analysis

TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .

Scientific Research Applications

  • Sensing and Capture of Picric Acid :

    • 1,3,5-Tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative, acts as a fluorescent chemo-sensor for picric acid, showing highly selective and remarkable fluorescence quenching. This indicates its potential application in the detection of explosives and hazardous materials (Vishnoi et al., 2015).
  • Catalysis in Organic Synthesis :

    • 1,3,5-Tris(hydrogensulfato) benzene (THSB), another derivative, has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). It offers advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
  • Crystal Structure Investigation :

    • Studies on the crystal structure of derivatives such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene provide insights into their molecular arrangements, potentially useful for material science and engineering applications (Lindeman et al., 1994).
  • Development of Porous Materials :

    • Research on 1,3,5-tris(4-phosphonophenyl)benzene led to the creation of a zirconium phosphonate with a honeycomb-like structure, showing significant thermal stability and hydrolysis resistance. This could have implications for developing robust materials (Taddei et al., 2014).
  • Detection of Nitroaromatic Explosives :

    • Covalent-organic polymers synthesized from 1,3,5-tris(4-bromophenyl)benzene derivatives demonstrated fast responses and high sensitivity to nitroaromatic explosives. This showcases their potential in security and environmental monitoring (Xiang & Cao, 2012).
  • Luminescent Properties for Electronic Applications :

    • Syntheses of new 1
    ,3,5-tris-styryl-benzene compounds have led to the development of materials with tunable photo- and electroluminescent properties, relevant for applications in optoelectronics and display technologies .
  • Electroluminescent Devices :

    • Novel blue luminescent star-shaped compounds based on 1,3,5-triazine and 1,3,5-trisubstituted benzene have been synthesized, showing potential for use in blue light-emitting devices (Pang et al., 2002).
  • Supramolecular Chemistry :

    • The development of benzene-1,3,5-tri-p-phenylphosphonic acid as a novel building block in supramolecular chemistry opens doors to new materials and molecular architectures, which could have implications in various fields including drug delivery and nanotechnology (Beckmann et al., 2008).
  • Functional Polymers :

    • A branched poly(phenylene ethylene) with bromomethyl groups synthesized from 1,3,5-tris(bromomethyl)benzene derivatives suggests potential in creating functionalized polymers with enhanced processability, important for materials science and engineering (Kobayashi et al., 2012).
  • Molecular Glasses and Phase Transitions :

    • Research on novel π-electron starburst molecules like 1,3,5-tris(phenyl-2-thienylamino)benzene and its derivatives has revealed their ability to form amorphous molecular glasses, which could be significant in developing new materials for electronic applications (Ueta et al., 1994).

Safety And Hazards

TBB has hazard statements H318 - H413 . It has precautionary statements P280 - P305 + P351 + P338 . It is classified as Aquatic Chronic 4 - Eye Dam. 1 .

Future Directions

TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSHYLJZYDPPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494683
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris[4-(bromomethyl)phenyl]benzene

CAS RN

42837-44-5
Record name 1,3,5-tris[4-(bromomethyl)phenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MG Voronkov, VI Knutov - Sulfur Reports, 1986 - Taylor & Francis
Synthetic methods for, and structural and spectroscopic characteristics of sulfur-containing macroheterocycles are discussed. The synthesis of oligothiamacrocycloalkanes is based on …
Number of citations: 1 www.tandfonline.com
CR Mayer, F Dumur, F Miomandre, E Dumas… - New Journal of …, 2007 - pubs.rsc.org
Two trinuclear ruthenium complexes [{TolylTerpyRu}3(L3A)]·(PF6)9 and [{TolylTerpyRu}3(L3B)]·(PF6)9 containing the star-shaped ligands 1,3,5-tris{[4′-(2,2′:6′,2″-terpyridinyl)-1-…
Number of citations: 13 pubs.rsc.org
J Brunel, O Mongin, A Jutand, I Ledoux… - Chemistry of …, 2003 - ACS Publications
Nanoscale propeller-shaped conjugated molecules based on a central triphenylbenzene core bearing three oligomeric phenylene−vinylene branches having either electron-donating …
Number of citations: 113 pubs.acs.org
T Bednaříková, Z Tošner, J Horský… - Journal of Inclusion …, 2015 - Springer
The synthesis of a series of star-shaped C 3 -symmetric amines and their inclusion complexation properties toward α-, β-, γ-cyclodextrins and their permethylated derivatives has been …
Number of citations: 13 link.springer.com
P Blanchard, N Svenstrup… - European journal of …, 1998 - Wiley Online Library
A series of new macrobicyclic tetrathiafulvalenophanes of type 1 and 2 with three tetrathiafulvalene bridges has been prepared under high‐dilution conditions using a stepwise selective …
AI Kovalev, AV Naumkin, VS Tyurin, NS Kushakova… - transition, 1960 - researchgate.net
A series of N-methylimidazole ligands attached to solid matrices based on the branched polyphenylenes with 1, 3, 5-triphenylbenzene cores were synthesized. These macroligands …
Number of citations: 3 www.researchgate.net
W KIGGEN, F VÖGTLE - Progress in Macrocyclic Chemistry, 1979 - Wiley
Number of citations: 0
J Becher, KB Simonsen, MB Nielsen - Supramolecular Engineering of …, 1998 - Springer
Number of citations: 2

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